N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Description
N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromo and methyl groups on the phenyl ring, along with the thiazolidinone moiety, contributes to its unique chemical and biological characteristics.
Properties
Molecular Formula |
C12H12BrN3O2S |
|---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C12H12BrN3O2S/c1-6-2-3-8(7(13)4-6)15-10(17)5-9-11(18)16-12(14)19-9/h2-4,9H,5H2,1H3,(H,15,17)(H2,14,16,18) |
InChI Key |
FWDGYCXWUCXCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC(=N)S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidinone ring.
Bromination and Methylation of the Phenyl Ring: The phenyl ring can be brominated using bromine or a brominating agent, followed by methylation using a methylating agent such as methyl iodide.
Coupling Reaction: The brominated and methylated phenyl ring is then coupled with the thiazolidinone ring through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in microbial metabolism and inflammatory pathways.
Pathways Involved: Inhibition of microbial enzyme activity and modulation of inflammatory signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- N-(2-fluoro-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to the presence of the bromo group, which can enhance its biological activity and reactivity compared to its chloro and fluoro analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
